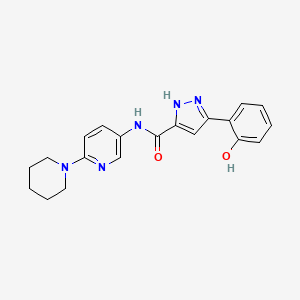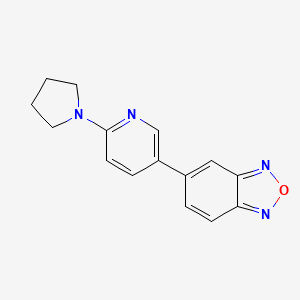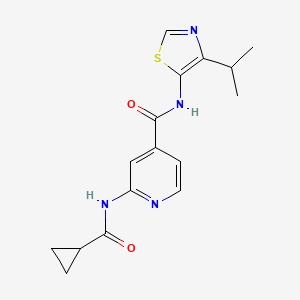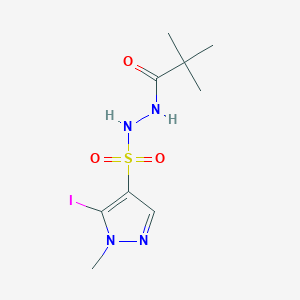![molecular formula C8H13NO3 B7445785 N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide](/img/structure/B7445785.png)
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide is a chemical compound characterized by its unique structure, which includes a hydroxyoxolan ring and a methylprop-2-enamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide typically involves the following steps:
Formation of the Hydroxyoxolan Ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Methylprop-2-enamide Group: This step involves the reaction of the hydroxyoxolan intermediate with a suitable amide precursor, such as N-methylprop-2-enamide, under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl), nucleophiles
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of substituted oxolan derivatives
Applications De Recherche Scientifique
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyoxolan ring and the amide group can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxopyrrolidine-2-carboxamide
- N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide
- N-[(3R,4S)-4-hydroxyoxolan-3-yl]cyclobutanecarboxamide
Uniqueness
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide is unique due to its specific combination of a hydroxyoxolan ring and a methylprop-2-enamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-8(11)9(2)6-4-12-5-7(6)10/h3,6-7,10H,1,4-5H2,2H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLJGZJSZORLHY-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1COC[C@H]1O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]prop-2-enamide](/img/structure/B7445702.png)
![7-(2,3-dihydro-1H-indol-5-yl)-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B7445713.png)
![[8-fluoro-1-[(1-methylpyrazol-4-yl)methyl]-3,4-dihydro-2H-quinolin-3-yl]methanol](/img/structure/B7445719.png)

![1-[6-(6-Ethoxypyrimidin-4-yl)-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-1-yl]-2-methylsulfanylethanone](/img/structure/B7445738.png)

![1,2-dimethyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]imidazole](/img/structure/B7445746.png)
![2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B7445750.png)
![5-methyl-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide](/img/structure/B7445757.png)


![1H-imidazo[4,5-b]pyridin-7-yl-(5-methyl-1,4-oxazepan-4-yl)methanone](/img/structure/B7445773.png)
![6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B7445797.png)
![1-(1-Hydroxy-4-methylpentan-2-yl)-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B7445805.png)
